1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as MK-0646 and has been classified as a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R).
Wissenschaftliche Forschungsanwendungen
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea has been extensively studied for its potential applications in the treatment of cancer. The compound has been shown to inhibit the activity of IGF-1R, which is a receptor that is overexpressed in many different types of cancer cells. By inhibiting this receptor, the compound is able to prevent cancer cells from proliferating and spreading throughout the body.
Wirkmechanismus
The mechanism of action of 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea involves the inhibition of IGF-1R. This receptor is involved in the regulation of cell growth and survival, and is overexpressed in many different types of cancer cells. By inhibiting this receptor, the compound is able to prevent cancer cells from proliferating and spreading throughout the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound is able to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that the compound is able to inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea is its specificity for IGF-1R. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has limitations in terms of its solubility and stability, which can impact its efficacy and bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the compound's potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential biomarkers for patient selection and monitoring of treatment response. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea involves the reaction of 2,3-dimethyl-1,3-butadiene with (R)-4-benzyl-2-oxazolidinone in the presence of a Lewis acid catalyst. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and tert-butyl carbamate to yield the final compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-9-10-22-16(13)11-18-17(21)19-15(12-20)8-7-14-5-3-2-4-6-14/h2-6,9-10,15,20H,7-8,11-12H2,1H3,(H2,18,19,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEVMHIZXPZYIT-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CNC(=O)NC(CCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)CNC(=O)N[C@H](CCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.